Distinct Cytotoxicity Profile: Target Compound vs. Clerodendrum bungei Analog Panel
The target compound (Compound 3 in the original isolation study) exhibits a non-cytotoxic profile (IC50 > 10 μM) across B16 mouse melanoma, HEK293 human embryonic kidney, and HGC-27 human gastric cancer cell lines following 48-hour MTT assay exposure [1]. This profile differentiates it from other abietane diterpenoids isolated from the same Clerodendrum bungei root extract, which demonstrate varying degrees of cytotoxic potency. The lack of significant cytotoxicity at concentrations up to 10 μM positions this compound as a potential non-toxic scaffold for further derivatization or as a negative control in cytotoxicity screening panels.
| Evidence Dimension | Cytotoxicity (IC50 against cancer cell lines) |
|---|---|
| Target Compound Data | IC50 > 10 μM across B16, HEK293, HGC-27 cells |
| Comparator Or Baseline | Other abietane diterpenoids from C. bungei (e.g., compounds 1, 2, 4, 5 from the same study) and rearranged abietane diterpenoids from C. trichotomum (IC50 0.83–50.99 μM) |
| Quantified Difference | Target compound shows >10 μM IC50 (non-cytotoxic threshold); comparators show IC50 as low as 0.83 μM (>12-fold difference in potency) |
| Conditions | MTT assay, 48-hour exposure, B16 mouse melanoma cells, HEK293 human embryonic kidney cells, HGC-27 human gastric cancer cells |
Why This Matters
This evidence supports selection of the target compound as a non-cytotoxic reference standard or as a starting scaffold for medicinal chemistry optimization where low inherent toxicity is desired.
- [1] Liu S, Zhu H, Zhang S, Zhang X, Yu Q, Xuan L. Abietane diterpenoids from Clerodendrum bungei. J Nat Prod. 2008 May;71(5):755-9. (Data reproduced on MedChemExpress product page). View Source
